N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide
Overview
Description
Synthesis Analysis
A series of benzyloxybenzaldehyde derivatives were prepared by the reactions of 4-nitrobenzyl bromide with various aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds like “N-(4-nitrobenzyl)cycloheptanamine hydrobromide” and “N-(4-nitrobenzyl)-3-pentanamine hydrobromide” have been analyzed .Chemical Reactions Analysis
The catalytic properties of RhCu nanoparticles were studied using hydrogenation of 4-nitrobenzaldehyde as a test reaction . Another study showed that a chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was found to activate target compounds to reactive electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “N-(4-nitrobenzyl)cycloheptanamine hydrobromide” and “N-(4-nitrobenzyl)-3-pentanamine hydrobromide” have been analyzed .Mechanism of Action
Mode of Action
This is a common mechanism observed in nitrobenzyl derivatives .
Biochemical Pathways
Nitrobenzyl compounds have been shown to interfere with various biochemical pathways, including those involving nucleoside transporters .
Pharmacokinetics
Nitrobenzyl compounds are known to have diverse pharmacokinetic properties, which can be influenced by factors such as the nature of the leaving group and the presence of other functional groups .
Result of Action
Nitrobenzyl compounds are known to have diverse biological activities, which can range from cytotoxic effects to modulation of enzyme activity .
Action Environment
The action, efficacy, and stability of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide can be influenced by various environmental factors. For instance, the presence of certain solvents can significantly affect the reaction kinetics of nitrobenzyl compounds . Additionally, factors such as pH and temperature can also influence the stability and activity of these compounds .
Safety and Hazards
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.BrH/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17;/h1-4,13-15,18H,5-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXMHGBRQKENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-96-9 | |
Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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